molecular formula C10H16ClN3O2S B2437212 Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride CAS No. 2155852-76-7

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride

Cat. No.: B2437212
CAS No.: 2155852-76-7
M. Wt: 277.77
InChI Key: XKBOQTADBRTZSB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15N3O2S·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride typically involves the reaction of 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate: The non-hydrochloride form of the compound.

    4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid: The carboxylic acid precursor used in the synthesis.

    Piperazine derivatives: Compounds containing the piperazine ring structure.

Uniqueness

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride is unique due to its specific combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13;/h11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBOQTADBRTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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